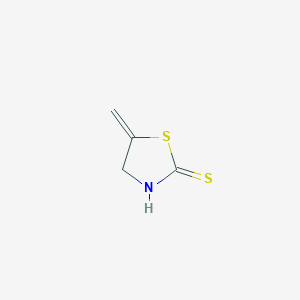

5-Methylene-1,3-thiazolidine-2-thione

Beschreibung

Significance and Research Context of Thiazolidine-2-thione Derivatives

Thiazolidine-2-thione and its derivatives are recognized as important organic intermediates in the development of pharmaceuticals and agrochemicals. nih.govplos.org The thiazolidine (B150603) core is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide spectrum of pharmacological activities. e3s-conferences.orgnih.gov The presence of the sulfur atom, in particular, is noted to enhance the pharmacological properties of these compounds. nih.gov

The research significance of this class of compounds is highlighted by their diverse biological activities, which include:

Anti-inflammatory nih.govplos.org

Aldose reductase inhibition nih.govplos.org

Xanthine (B1682287) oxidase (XO) inhibition nih.govnih.gov

Beyond medicine, thiazolidine derivatives are also utilized in materials science, as biological dyes, and as ion receptors. nih.govplos.org The thione and thiol tautomeric forms of thiazolidine-2-thione also allow for its use as a chiral auxiliary in catalytic asymmetric synthesis. plos.org This versatility ensures that the thiazolidine-2-thione scaffold remains an active subject of investigation in synthetic and medicinal chemistry.

Historical Perspective on the Study of 5-Methylene-1,3-thiazolidine-2-thione

The broader family of 4-thiazolidinones, which share a core structure with thiazolidine-2-thiones, has been a subject of pharmaceutical research since the early 20th century. researchgate.net A significant surge in the medicinal chemistry and pharmacological study of these heterocycles began in the 1960s. researchgate.net

The specific 5-methylene (or more generally, 5-ylidene) functional group is typically introduced onto the thiazolidine ring via the Knoevenagel condensation. nih.gov This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound—in this case, the C5 position of the thiazolidine-2-thione ring—with an aldehyde or ketone. nih.gov This has historically been one of the most prominent methods for synthesizing 5-ene-4-thiazolidinone derivatives. nih.gov

Scope of Current Research Directions Involving the 5-Methylene-1,3-thiazolidine-2-thione Scaffold

Current research continues to explore the 5-Methylene-1,3-thiazolidine-2-thione scaffold as a key starting material for creating novel compounds with diverse biological activities. The exocyclic double bond at the C5 position is a key site for chemical modification, allowing for the introduction of a wide array of substituents and the generation of large libraries of derivatives for biological screening. nih.gov

A prominent area of contemporary research is the design and synthesis of new enzyme inhibitors. A 2022 study focused on creating a series of novel thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in the development of hyperuricemia. plos.org The study identified a lead compound with significantly more potent inhibitory activity than the established drug, allopurinol. plos.orgnih.gov This highlights the potential of the thiazolidine-2-thione scaffold in developing new therapeutic agents. nih.gov

The table below summarizes the findings for the most potent compound from this study.

| Compound ID | Target Enzyme | IC₅₀ Value (μmol/L) | Comparison |

| 6k | Xanthine Oxidase (XO) | 3.56 | ~2.5-fold more potent than Allopurinol |

Data sourced from a 2022 study on thiazolidine-2-thione derivatives as XO inhibitors. nih.govresearchgate.net

Furthermore, the scaffold's reactivity is being exploited in various synthetic strategies. It participates in transition-metal-catalyzed reactions and serves as a precursor for more complex heterocyclic structures through reactions like ring expansion. researchgate.netresearchgate.net The ongoing exploration of multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules, frequently involves thiazolidine derivatives, indicating a trend towards more sustainable and atom-economical synthetic methods. nih.govorganic-chemistry.org The broad and potent biological activities of related 5-ylidene-thiazolidinone compounds continue to motivate research into the 5-Methylene-1,3-thiazolidine-2-thione scaffold for discovering new lead compounds in drug development. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylidene-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRRLOOOZNMRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360900 | |

| Record name | 5-methylene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-72-8 | |

| Record name | 5-Methylene-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylene 1,3 Thiazolidine 2 Thione and Its Analogues

Strategies for the Construction of the 1,3-Thiazolidine-2-thione Ring System

The formation of the 1,3-thiazolidine-2-thione ring is the critical step in the synthesis of the target compounds. The following sections detail the primary methodologies employed for this purpose.

Multicomponent Reaction Approaches for Thiazolidine-2-thiones

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and procedural simplicity. nih.gov

A prevalent and versatile method for synthesizing the 1,3-thiazolidine-2-thione scaffold involves the reaction of carbon disulfide with various amine substrates. This approach has been successfully applied to α-tertiary propargylamines, primary amines, and β-amino alcohols.

A base-catalyzed protocol has been established for the synthesis of 1,3-thiazolidine-2-thione derivatives bearing quaternary carbon centers, starting from carbon disulfide and α-tertiary propargylamines. researchgate.netacs.org This reaction proceeds efficiently at ambient temperatures and in the absence of a solvent, utilizing a low catalyst loading. acs.org A variety of α-tertiary propargylamines can be used, leading to a range of previously unreported thiazolidine-2-thione compounds. acs.org In some cases, this method avoids the need for purification by column chromatography. acs.org A one-pot strategy combining a KA² coupling reaction with carbon disulfide incorporation has also been developed to yield the same products. acs.org

The reaction of primary amines with carbon disulfide in the presence of a suitable third component is a cornerstone of thiazolidine-2-thione synthesis. For instance, a three-component reaction of a primary amine, carbon disulfide, and dibenzoylacetylene (B1330223) has been reported. researchgate.net Similarly, the reaction of primary amines, carbon disulfide, and nitroepoxides in water provides a facile and efficient route to substituted thiazolidine-2-thiones. nih.govresearchgate.net

β-Amino alcohols also serve as valuable precursors in the synthesis of 1,3-thiazolidine-2-thiones. These compounds can be reacted with potassium ethylxanthate (B89882) in ethanol (B145695) to afford the desired heterocyclic ring system. organic-chemistry.org

The following table summarizes selected examples of multicomponent reactions for the synthesis of 1,3-thiazolidine-2-thiones involving carbon disulfide and amines.

| Amine Substrate | Third Component | Catalyst/Conditions | Product Type | Reference(s) |

| α-Tertiary Propargylamines | - | Base catalyst, ambient temperature, solvent-free | 4,4-Disubstituted-1,3-thiazolidine-2-thiones | researchgate.netacs.org |

| Primary Amines | Dibenzoylacetylene | - | Substituted 1,3-thiazolidine-2-thiones | researchgate.net |

| Primary Amines | Nitroepoxides | Water, ambient temperature | Substituted thiazole-2(3H)-thiones and thiazolidine-2-thiones | nih.govresearchgate.net |

| β-Amino Alcohols | Potassium Ethylxanthate | Ethanol | 1,3-Thiazolidine-2-thiones | organic-chemistry.org |

A powerful domino reaction strategy has been developed for the synthesis of functionalized 1,3-thiazolidine-2-thiones. This approach involves the reaction of primary amines (including amino acids) with carbon disulfide and γ-bromocrotonates. organic-chemistry.orgthieme-connect.com The reaction proceeds through a domino sequence of alkylation followed by an intramolecular Michael addition, providing the corresponding thiazolidine-2-thiones in high to excellent yields. researchgate.netthieme-connect.com The use of diamines in this protocol allows for the synthesis of bis(thiazolidine-2-thiones). thieme-connect.com The synthetic utility of the resulting products has been demonstrated through subsequent hydrolysis, amidation, and oxidation reactions. organic-chemistry.org

A three-component reaction involving a primary amine, carbon disulfide, and an α-bromoketone provides a direct route to the 1,3-thiazolidine-2-thione scaffold. researchgate.net This multicomponent approach highlights the utility of α-haloketones as electrophilic partners in the construction of this heterocyclic system.

Cyclization Reactions for Thiazolidine-2-thione Formation

In addition to multicomponent reactions, dedicated cyclization strategies are also employed to construct the 1,3-thiazolidine-2-thione ring.

An efficient, environmentally friendly, and simple one-pot approach for the synthesis of 5-(iodomethyl)thiazolidine-2-thiones has been developed. researchgate.net This method utilizes a multicomponent reaction of allylamines, carbon disulfide, and iodine under solvent-free conditions. researchgate.net This transformation can be classified as an iodo-cyclothiocarbamation, where the iodine likely plays a dual role in activating the allyl group and promoting the cyclization of the intermediate dithiocarbamate (B8719985).

Ring Closure from Thio-urethanes

The synthesis of thiazolidine-2-thiones can be achieved through the cyclization of appropriate thio-urethane precursors. While this is a known method for the broader class of thiazolidinones, specific examples detailing the synthesis of 5-methylene-1,3-thiazolidine-2-thione via this route are less common in the surveyed literature. The general principle involves an intramolecular cyclization of a precursor containing both a thiocarbonyl group and a suitable leaving group or an unsaturated bond at the appropriate position to form the five-membered ring. For the target molecule, this would typically involve a precursor derived from a propargylamine (B41283), which upon reaction with a thiocarbonylating agent, would form an intermediate that can undergo cyclization.

Synthesis via Thiocarbohydrazide (B147625) Derivatives

The use of thiocarbohydrazide and its derivatives is a well-established route for the synthesis of various sulfur- and nitrogen-containing heterocycles. These compounds serve as versatile building blocks due to their multiple nucleophilic sites. In the context of thiazolidine (B150603) synthesis, thiocarbohydrazides can react with bifunctional electrophiles to construct the heterocyclic ring. However, specific documented methods for the direct synthesis of 5-methylene-1,3-thiazolidine-2-thione starting from thiocarbohydrazide derivatives are not prominently featured in the scientific literature, which tends to focus on the formation of other related heterocyclic systems like triazoles or thiadiazines from this precursor. sapub.orgresearchgate.net

Catalytic Approaches in 5-Methylene-1,3-thiazolidine-2-thione Synthesis

Catalysis offers efficient and milder alternatives to classical synthetic methods. Both base-catalyzed and transition-metal-catalyzed protocols have been successfully applied to the synthesis of 5-methylene-1,3-thiazolidine-2-thiones, providing access to a range of structurally diverse analogues.

Base-Catalyzed Protocols (e.g., DABCO-catalyzed)

A highly efficient base-catalyzed protocol has been developed for the synthesis of 1,3-thiazolidine-2-thione scaffolds, particularly those bearing quaternary carbon centers at the 4-position. This method involves the reaction of α-tertiary propargylamines with carbon disulfide in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.org This transformation proceeds efficiently under mild, solvent-free conditions at ambient temperatures, with low catalyst loading (typically 15 mol%). nih.govacs.org

The proposed mechanism for this reaction involves several steps nih.govacs.org:

Nucleophilic Attack : The reaction initiates with a nucleophilic attack of the propargylamine on carbon disulfide, forming a zwitterionic intermediate. This step is considered the rate-determining step of the reaction. nih.gov

Proton Abstraction : The DABCO catalyst then abstracts a proton from the nitrogen atom of the zwitterion, yielding a dithiocarbamate anion.

Intramolecular Cyclization : The negatively charged sulfur atom of the dithiocarbamate anion attacks the alkyne's π-system in a 5-exo-dig cyclization.

Proton Transfer : A final proton transfer from the protonated DABCO regenerates the catalyst and yields the final 5-methylene-1,3-thiazolidine-2-thione product.

This methodology has been shown to be effective for a variety of α-tertiary propargylamines, affording the desired products in good to excellent yields, often without the need for column chromatography for purification. nih.gov

| Entry | Propargylamine Substrate | Catalyst | Conditions | Yield (%) | Reference |

| 1 | α-tertiary propargylamine 1a | DABCO (15 mol%) | CS₂, 25 °C, 6 h | 95 | nih.govacs.org |

| 2 | Propargylamine with cyclic acetal | DABCO (15 mol%) | CS₂, 25 °C, 6 h | 94 | nih.gov |

| 3 | Propargylamine with 7-membered ring | DABCO (15 mol%) | CS₂, 25 °C, 6 h | 93 | nih.gov |

| 4 | N-butyl substituted propargylamine | DABCO (15 mol%) | CS₂, 25 °C, 6 h | 95 | nih.gov |

Transition-Metal-Catalyzed Reactions (e.g., Palladium-catalyzed, Perfluorinated Rare Earth Metals)

Transition metals are effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds.

Palladium-Catalyzed Reactions: Palladium catalysts have been shown to accelerate the cyclocondensation reactions of N-propargylamines. For instance, a Pd(PPh₃)₄/toluene system has been found to significantly accelerate the formation of thiazole (B1198619) derivatives, a reaction class closely related to the synthesis of thiazolidine-2-thiones. researchgate.net While direct palladium-catalyzed synthesis of 5-methylene-1,3-thiazolidine-2-thione from simple precursors is not extensively detailed, palladium's role in activating alkyne moieties suggests its potential applicability in related cyclization strategies.

Rare Earth Metal-Catalyzed Reactions: Lanthanide amides have been employed as catalysts in the cycloaddition reactions of aziridines with carbon disulfide to produce thiazolidine-2-thiones under mild conditions. organic-chemistry.org This demonstrates the utility of rare earth metals in facilitating the formation of the thiazolidine-2-thione core. Scandium(III) triflate, another rare earth metal catalyst, has been used in the synthesis of thiazolidine derivatives, showcasing the broader applicability of these catalysts in related heterocyclic synthesis. nih.gov

One-Pot Synthetic Strategies for 5-Methylene-1,3-thiazolidine-2-thiones

One-pot multicomponent reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. Several one-pot strategies have been developed for the synthesis of thiazolidine-2-thiones.

A prominent example is a copper-catalyzed two-step, one-pot procedure that begins with a three-component coupling of an alkyne, an aldehyde, and an amine (A³-coupling) to form a propargylamine intermediate in situ. nu.edu.kzdntb.gov.ua This intermediate is then trapped with carbon disulfide, which is followed by a cyclization step to yield the desired thiazolidine-2-thione. nu.edu.kzdntb.gov.ua A similar strategy employs a KA² coupling (ketone, amine, alkyne) to generate an α-tertiary propargylamine, which is subsequently reacted with carbon disulfide in the same pot. nih.gov

These one-pot approaches offer several advantages nih.govdntb.gov.ua:

They avoid the isolation of the often-sensitive propargylamine intermediates.

They allow for the rapid assembly of substituted thiazolidine-2-thiones from simple, readily available starting materials.

The reactions are often catalyzed by copper salts, such as CuBr or CuCl₂, and can be performed under relatively mild conditions. nih.govacs.org

The yields for these one-pot syntheses are generally moderate to good, providing a practical and versatile route to a variety of substituted thiazolidine-2-thiones. nih.gov

| Entry | Coupling | Catalyst | Key Reagents | Yield (%) | Reference |

| 1 | A³-Coupling | CuBr | Alkyne, Aldehyde, Amine, CS₂ | Moderate to Good | nu.edu.kzdntb.gov.ua |

| 2 | KA²-Coupling | CuCl₂ / DABCO | Ketone, Amine, Alkyne, CS₂ | 49-56 | nih.govacs.org |

Chemical Reactivity and Transformations of 5 Methylene 1,3 Thiazolidine 2 Thione

Reactions at the Exocyclic Methylene (B1212753) Group (C5-Methylene)

The exocyclic double bond at the C5 position is a key site of reactivity, participating in a variety of addition and functionalization reactions.

Cycloaddition Reactions (e.g., with Isocyanates)

The exocyclic methylene group of 5-Methylene-1,3-thiazolidine-2-thione can undergo cycloaddition reactions. For instance, it reacts with isocyanates, a reaction that can be catalyzed by transition metals or bases. researchgate.netresearchgate.net These reactions are significant for the synthesis of more complex heterocyclic systems. While detailed studies on the specific cycloaddition of 5-Methylene-1,3-thiazolidine-2-thione are emerging, the principles can be inferred from related structures. For example, the [3+2] cycloaddition reaction involving aziridines and isothiocyanates to form 2-iminothiazolidines highlights the propensity of such five-membered rings to be involved in these types of transformations. nih.gov

| Reactant | Catalyst/Conditions | Product Type |

| Isocyanate | Transition Metal / Base | Urethane derivatives |

Functionalization Reactions at the Methylene Position

The C5-methylene group is activated and can be readily functionalized. The carbon atom of the methylene group exhibits nucleophilic character, allowing it to attack electrophilic centers. nih.gov This reactivity is harnessed in several key transformations:

Knoevenagel Condensation: Similar to other active methylene compounds, it can undergo Knoevenagel condensation with aldehydes and ketones to form various 5-ylidene derivatives. nih.gov

Michael Addition: The active methylene group can act as a Michael donor, adding to α,β-unsaturated systems. nih.gov

Halogenation: Reaction with halogens can lead to the formation of 5-halo-derivatives, which are themselves useful intermediates for further synthetic transformations. nih.gov

Reactions with Activated Methylene Compounds: It can react with other activated methylene compounds in the presence of a base. rsc.org

The reactivity at this position is crucial for extending the carbon skeleton and introducing diverse functional groups onto the thiazolidine (B150603) ring. nih.gov

Transformations Involving the Thione Moiety (C=S)

The thione (C=S) group is another major center of reactivity within the molecule, readily undergoing oxidation, alkylation, and acylation reactions.

Oxidation Reactions (e.g., to Sulfoxides or Sulfones)

The sulfur atom of the thione group can be selectively oxidized to form the corresponding sulfoxides or further to sulfones. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

To Sulfoxides: A variety of reagents are available for the selective oxidation of thioethers and related compounds to sulfoxides, often employing oxidants like hydrogen peroxide under controlled, transition-metal-free conditions to prevent overoxidation. organic-chemistry.orgnih.gov

To Sulfones: Stronger oxidizing conditions or specific catalysts can achieve the full oxidation to the sulfone. organic-chemistry.orgrsc.org For example, hydrogen peroxide in the presence of certain catalysts can selectively yield sulfones. rsc.org

The ability to control the oxidation state of the sulfur atom is a powerful tool for modulating the electronic properties and biological activity of the resulting compounds.

| Transformation | Reagents/Conditions | Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide, Acetic Acid | Sulfoxide |

| Sulfide to Sulfone | Hydrogen Peroxide, MWCNTs-COOH | Sulfone |

Alkylation and Acylation Reactions of the Thione Sulfur

The sulfur atom of the thione group is nucleophilic and can be readily alkylated or acylated.

S-Alkylation: This is a common transformation where an alkyl group is introduced onto the sulfur atom, typically by reaction with an alkyl halide. This converts the thione into a thioether derivative.

S-Acylation: Similarly, reaction with an acylating agent, such as an acyl chloride or anhydride, leads to the formation of an S-acyl derivative.

These reactions are fundamental for modifying the thiazolidine scaffold and are often used as a step in more complex synthetic sequences.

Reactivity of the Endocyclic Nitrogen Atom

The endocyclic nitrogen atom of the thiazolidine ring also possesses a lone pair of electrons and can act as a nucleophile, although its reactivity can be influenced by the substituents on the ring. The nitrogen can participate in various reactions, including alkylation and acylation, particularly after deprotonation with a suitable base. In related thiazine (B8601807) systems, it has been observed that reactions with isocyanates can occur at the ring nitrogen. researchgate.net This suggests that the endocyclic nitrogen in 5-Methylene-1,3-thiazolidine-2-thione is a potential site for derivatization, leading to N-substituted products. The interplay between the reactivity of the nitrogen atom, the thione group, and the exocyclic methylene group allows for a rich and diverse chemistry of this heterocyclic system.

N-Alkylation Reactions

The nitrogen atom in the 1,3-thiazolidine-2-thione ring system can undergo alkylation, typically through nucleophilic substitution reactions. This process is a common strategy for introducing various substituents at the N-3 position, which can significantly modify the compound's properties and biological activity.

The N-alkylation of related thiazolidine-2-thiones is generally accomplished by treating the parent heterocycle with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the nitrogen atom, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkylating agent.

A typical procedure for the N-alkylation of a similar compound, 5-methylthiazolidine-2-thione, involves its reaction with an alkyl bromide (like bromoethane (B45996) or bromopropane) in ethanol (B145695) at an elevated temperature (around 50°C). A base, such as sodium hydroxide, is used to facilitate the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is often purified by column chromatography.

Table 1: N-Alkylation of Thiazolidine-2-thione Derivatives

| Reactant | Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 5-Methylthiazolidine-2-thione | Bromoethane | NaOH | Ethanol | 50°C | 3-Ethyl-5-methyl-1,3-thiazolidine-2-thione | |

| 5-Methylthiazolidine-2-thione | Bromopropane | NaOH | Ethanol | 50°C | 5-Methyl-3-propyl-1,3-thiazolidine-2-thione |

This N-alkylation is a versatile method for creating a library of N-substituted thiazolidine-2-thione derivatives for further chemical exploration and biological screening.

Reactions with Triphosgene (B27547) and Amines to Form Carboxamides

The synthesis of carboxamide derivatives from 5-methylene-1,3-thiazolidine-2-thione can be achieved through reactions with phosgene (B1210022) or its equivalents, like triphosgene, followed by the addition of an amine. This transformation targets the nucleophilic nitrogen atom of the thiazolidine ring. While direct literature on the reaction of 5-methylene-1,3-thiazolidine-2-thione with triphosgene is scarce, the reactivity of related heterocyclic systems suggests a plausible reaction pathway.

A proposed reaction for forming a carboxamide from 5-methylene-1,3-thiazolidine-2-thione would involve the initial reaction with triphosgene to form an intermediate N-carbonyl chloride. This electrophilic intermediate would then readily react with a primary or secondary amine to yield the corresponding N-substituted 3-carboxamide derivative.

Ring-Opening and Heterocyclization Reactions

The 5-methylene-1,3-thiazolidine-2-thione ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. The nature of the nucleophile and the reaction conditions dictate the final product.

The reaction of thiazolidine derivatives with amino nucleophiles can lead to significant structural rearrangements. For instance, the reaction of 4,4-disubstituted thiazolidine-2,5-dithiones with various amino-containing nucleophiles has been shown to yield 1-substituted imidazolidine-2,4-dithiones. When diamines are used as nucleophiles in these reactions, fused nitrogen-containing heterocycles are produced.

In a related transformation, the photoreaction of 5-methylcytosine (B146107) with thiols like 3-mercaptopropionic acid results in ring-opening to form an N-thiocarbamoyl-3-amino-2-methylacrylamidine derivative. nih.gov This demonstrates the susceptibility of similar heterocyclic rings to open upon reaction with nucleophiles. While this is a photoreaction, it highlights the potential for ring cleavage in related systems.

The reaction of 5-methylene-1,3-thiazolidine-2-thione with a primary amine could potentially proceed via nucleophilic attack at the C4 position of the ring, followed by ring opening and subsequent recyclization involving the exocyclic methylene group to form various heterocyclic structures, including imidazolidine-2,4-dithiones.

The thione group (C=S) at the C2 position of 5-methylene-1,3-thiazolidine-2-thione can be converted to a carbonyl group (C=O), transforming the compound into a thiazolidinone derivative. This conversion is a valuable transformation as thiazolidinones are an important class of compounds in medicinal chemistry.

A general method for this type of conversion involves treatment with an oxidizing agent or a reagent that facilitates the hydrolysis of the thione. For example, the conversion of 2-thionothiazolidin-5-one to the corresponding 2-oxo-5,5-tetramethylene thiazolidine-4-carboxylic acid has been achieved using aqueous chloroacetic acid. sciencehub.eg Similarly, mercuric acetate (B1210297) has been used to catalyze the solvolysis of 2-oxo derivatives, although with varying success. sciencehub.eg

The reaction of 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole with thiazolidine-2-one-4-thione in methanol (B129727) under reflux conditions leads to the formation of 4-[2-((4-methyl-5-imidazolyl)methylthio)ethylamino]thiazoline-2-one, demonstrating a conversion at the 4-position while retaining the 2-one structure. sciencehub.eg These examples suggest that the thione group of 5-methylene-1,3-thiazolidine-2-thione could be hydrolyzed to a carbonyl group under acidic or oxidative conditions to yield the corresponding 5-methylene-1,3-thiazolidin-2-one.

Tautomerism Studies of 5-Methylene-1,3-thiazolidine-2-thione and Related Structures

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a key feature of many heterocyclic compounds containing a thioamide fragment, including 5-methylene-1,3-thiazolidine-2-thione.

5-Methylene-1,3-thiazolidine-2-thione can exist in equilibrium between its thione form (containing a C=S double bond) and its thiol form, 5-methylene-2-mercapto-1,3-thiazole (containing an S-H group and a C=N double bond within the ring). This phenomenon is known as thiol-thione tautomerism.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. cdnsciencepub.com In general, polar solvents and self-association tend to favor the thione form. cdnsciencepub.com In the solid state, many similar heterocyclic thiones exist predominantly in the thione form. mdpi.com

This tautomeric equilibrium has a profound impact on the reactivity of the molecule. The thione form possesses a nucleophilic nitrogen and an electrophilic carbon in the C=S group. In contrast, the thiol tautomer features a nucleophilic exocyclic sulfur atom and a potentially reactive C=N bond within the ring. The presence of both tautomers means the molecule can react as either a nucleophile (via the nitrogen or sulfur) or an electrophile, depending on the reactant and conditions.

For example, the alkylation of thiazolidine-2-thiones can occur on either the nitrogen or the exocyclic sulfur atom, leading to N-alkylated or S-alkylated products, respectively. The reaction of 5-arylidene-rhodanine derivatives, which are structurally related to the title compound, with alkyl halides can yield both N-alkyl and S-alkyl products. wikipedia.org The thiol form is also implicated in oxidation reactions, where it can be converted to a disulfide. cdnsciencepub.com The thiol-ene reaction, an addition of a thiol to an alkene, is another potential reaction pathway for the thiol tautomer.

The study of thiol-thione tautomerism is crucial for understanding and predicting the chemical behavior of 5-methylene-1,3-thiazolidine-2-thione and for designing synthetic strategies that selectively target one of the tautomeric forms to achieve a desired chemical transformation.

Spectroscopic and Structural Characterization Methodologies for 5 Methylene 1,3 Thiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum for 5-Methylene-1,3-thiazolidine-2-thione would be expected to show distinct signals corresponding to the protons of the exocyclic methylene (B1212753) group (=CH₂), the methylene group within the thiazolidine (B150603) ring (-CH₂-), and the amine proton (-NH-).

-NH- Proton: A broad singlet, whose chemical shift would be sensitive to solvent and concentration.

=CH₂ Protons: Two signals for the geminal, diastereotopic protons on the exocyclic double bond. These would likely appear as distinct signals, possibly doublets or complex multiplets depending on coupling.

-CH₂- Protons: A signal for the protons at the C4 position of the ring, adjacent to the sulfur atom.

Table 1: Predicted ¹H NMR Data for 5-Methylene-1,3-thiazolidine-2-thione

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | Variable | Broad Singlet |

| C4-H₂ | ~3.5 - 4.5 | Singlet / Multiplet |

| C5=CH₂ | ~5.0 - 6.0 | Multiplets |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Four distinct signals would be anticipated.

C=S (Thione): A signal at a very low field, characteristic of thiocarbonyl carbons, is expected to be in the range of 190-205 ppm.

C=CH₂ (Olefinic Carbons): Two signals for the sp² hybridized carbons of the methylene group. The quaternary carbon (C5) would appear further downfield than the terminal methylene carbon (=CH₂).

-CH₂- (Aliphatic Carbon): A signal for the sp³ hybridized carbon at the C4 position.

Table 2: Predicted ¹³C NMR Data for 5-Methylene-1,3-thiazolidine-2-thione

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | ~190 - 205 |

| C5 (C=CH₂) | ~120 - 140 |

| C4 (CH₂) | ~30 - 45 |

| =CH₂ | ~100 - 115 |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the N-H, C-H, C=C, C=S, and C-N bonds. A key feature would be the C=S stretching vibration. For the related compound 2-thiazolidinethione, this region is well-documented.

Table 3: Predicted IR Absorption Bands for 5-Methylene-1,3-thiazolidine-2-thione

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1640 - 1680 |

| C=S | Stretch | 1050 - 1250 |

| C-N | Stretch | 1200 - 1350 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations, particularly the C=S and C=C bonds, are expected to produce strong signals in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy (UV-Visible) provides information on the electronic transitions within the molecule. The presence of the thione group and the conjugated exocyclic double bond would likely result in characteristic absorption maxima in the UV-Vis region. The π → π* and n → π* transitions associated with the C=C-C=S chromophore would be the most prominent features. The exact absorption maxima (λ_max) are dependent on the solvent used.

Due to the lack of specific experimental data for 5-Methylene-1,3-thiazolidine-2-thione, a comprehensive and accurate discussion of its spectroscopic characteristics is not possible at this time. The information presented is based on the analysis of its chemical structure and comparison with related, well-characterized compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis data for 5-Methylene-1,3-thiazolidine-2-thione is not extensively detailed in the reviewed literature, studies on analogous compounds provide insight into the expected spectral characteristics. For instance, computational and experimental studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, a related structure featuring an exocyclic double bond, identified a maximum absorption wavelength (λmax) at 344.33 nm. biointerfaceresearch.com This absorption corresponds to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com Another complex derivative, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, exhibited two absorption peaks at 348 nm and 406 nm. scielo.org.za These values highlight the effect of the conjugated system on the electronic transitions within the molecule.

| Compound | λmax (nm) | Notes | Reference |

|---|---|---|---|

| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | 344.33 | Corresponds to HOMO -> LUMO transition. | biointerfaceresearch.com |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | 348 and 406 | Two distinct absorption peaks observed. | scielo.org.za |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. The molecular formula for 5-Methylene-1,3-thiazolidine-2-thione is C₄H₅NS₂, corresponding to a molecular weight of approximately 131.22 g/mol . cymitquimica.com In mass spectrometry, this would be observed as a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 131.

Studies on related series, such as 5-arylidene-3-(4-chloro-benzyl)-4-thioxo-thiazolidin-2-one derivatives, have been conducted using electron impact mass spectrometry. researchgate.netresearchgate.net These investigations show that such compounds typically exhibit an intense molecular ion peak, which is a key feature for confirming the molecular weight. researchgate.net The fragmentation patterns observed in these related structures are complex and depend on the substituents, but they provide a basis for predicting the fragmentation pathways for 5-Methylene-1,3-thiazolidine-2-thione. For comparison, the mass spectrum of the parent ring, 2-Thiazolidinethione (C₃H₅NS₂), shows a molecular ion peak at m/z 119. nist.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected/Observed Molecular Ion (M⁺) m/z | Reference |

|---|---|---|---|---|

| 5-Methylene-1,3-thiazolidine-2-thione | C₄H₅NS₂ | 131.22 | ~131 | cymitquimica.com |

| 2-Thiazolidinethione | C₃H₅NS₂ | 119.21 | 119 | nist.gov |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's structure. Although a specific crystal structure for 5-Methylene-1,3-thiazolidine-2-thione was not found in the surveyed literature, extensive research on closely related 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives provides a clear picture of the structural characteristics of this class of compounds.

For example, the crystal structure of (5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione was determined to be monoclinic, belonging to the P21/n space group. researchgate.net A key structural feature is the dihedral angle between the planes of the thiazolidine ring and the substituent ring, which was found to be 8.62 (9)°. researchgate.net Similarly, the structure of (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione revealed four independent molecules in the asymmetric unit with slightly different conformations. nih.govresearchgate.net In these structures, the molecular packing is stabilized by intermolecular hydrogen bonds, such as N—H⋯O interactions, which link molecules into chains or sheets. researchgate.netnih.gov These studies confirm the Z-configuration of the exocyclic double bond, a common feature in such derivatives.

| Parameter | (5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione researchgate.net | (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione nih.gov |

|---|---|---|

| Formula | C₁₀H₆ClNO₂S | C₁₀H₇NO₃S |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | 3.9098 (1) | 7.2040 (7) |

| b (Å) | 40.7555 (15) | 13.6544 (14) |

| c (Å) | 6.0917 (2) | 18.9346 (18) |

| β (°) | 93.748 (1) | 95.531 (2) |

| Volume (ų) | 968.61 (5) | 1853.3 (3) |

| Z | 4 | 8 |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline structure.

While specific studies on the polymorphism of 5-Methylene-1,3-thiazolidine-2-thione are not documented in the reviewed literature, the methodology is well-established. For example, studies on the drug acitretin (B1665447) identified three distinct polymorphic modifications using PXRD. nih.gov The different crystal forms were distinguished by their unique diffraction patterns, and their structures were subsequently solved. nih.gov Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are often used in conjunction with PXRD to investigate the thermodynamic stability and interconversion of polymorphs. nih.govresearchgate.net This combined approach is essential for a complete solid-state characterization of any crystalline compound, including thiazolidine derivatives.

Computational and Theoretical Investigations of 5 Methylene 1,3 Thiazolidine 2 Thione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the molecular properties of heterocyclic compounds. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the electronic structure, stability, and spectroscopic features of 5-Methylene-1,3-thiazolidine-2-thione and its derivatives.

Elucidation of Electronic Structures and Ground States

DFT calculations are used to determine the fundamental electronic properties of a molecule by solving approximations of the Schrödinger equation. For thiazolidine (B150603) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed to optimize the molecular geometry and compute electronic parameters. biointerfaceresearch.comresearchgate.net

Key aspects of the electronic structure that can be elucidated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. biointerfaceresearch.com

Electron Density and Charge Distribution: Natural Bond Orbital (NBO) analysis provides insights into charge distribution among the atoms, revealing the most electropositive and electronegative sites. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution from the perspective of an approaching electrophile. These maps identify electron-rich regions (nucleophilic sites), which are potential sites for protonation or interaction with electrophiles, and electron-poor regions (electrophilic sites). For instance, in related thiazolidinones, the N-H region can be a key site for protein binding interactions. biointerfaceresearch.comnih.gov

| Electronic Property | Significance in Computational Analysis | Typical Method |

| HOMO Energy | Relates to the ability to donate an electron (nucleophilicity). | DFT (e.g., B3LYP) |

| LUMO Energy | Relates to the ability to accept an electron (electrophilicity). | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | Calculated from HOMO/LUMO energies |

| NBO Charges | Determines the charge distribution on individual atoms. | NBO Analysis |

| MESP Map | Visualizes electron-rich and electron-poor regions of the molecule. | Calculated from optimized geometry |

Conformational Analysis and Energetics of Isomers

The five-membered thiazolidine ring is not planar and can adopt various puckered conformations. Computational methods are used to identify the most stable conformers and determine the energy differences between them. Studies on the parent 1,3-thiazolidine-2-thione ring show it can exist in twisted or envelope conformations. researchgate.net

For 5-Methylene-1,3-thiazolidine-2-thione, the exocyclic double bond at the C5 position significantly influences the ring's conformation. DFT calculations can be performed to:

Optimize the geometries of different possible conformers.

Calculate their relative energies to identify the ground-state conformation. For substituted thiazolidinones, DFT has shown that an exo conformation is often energetically more favorable than an endo one by approximately 3 kcal/mol. nih.gov

Determine the energy barriers for conversion between different isomers or conformers by locating the corresponding transition states. nih.gov

This analysis is critical for understanding how the molecule's three-dimensional shape affects its reactivity and interactions with other molecules.

Prediction and Assignment of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodical limitations, leading to excellent agreement with experimental FT-IR spectra. This allows for precise assignment of vibrational modes, such as C=S, C=C, and N-H stretching and bending vibrations. scielo.org.zadoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong correlation with experimental data, helping to confirm the molecular structure and assign specific resonances. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov This method predicts the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations. scielo.org.za

| Spectroscopic Data | Computational Method | Information Obtained |

| IR Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) | Vibrational modes (stretching, bending) of functional groups. |

| NMR Chemical Shifts | GIAO | Chemical environment of ¹H and ¹³C nuclei. |

| UV-Vis λmax | TD-DFT | Electronic transition energies and wavelengths. |

Thermodynamic Property Calculations (e.g., Enthalpies of Formation, Gibbs Free Energies)

Quantum chemical methods can accurately predict key thermodynamic properties, providing data that may be difficult to obtain experimentally. Calculations can determine standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies of formation (ΔGf°). unizin.orgnist.gov

For the parent compound, 1,3-thiazolidine-2-thione, a combined experimental and computational study yielded a gas-phase enthalpy of formation at 298.15 K. The computationally derived value was in excellent agreement with the experimental result, validating the theoretical approach. researchgate.net Such calculations are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

| Thermodynamic Property | 1,3-Thiazolidine-2-thione | Method |

| Experimental ΔHf° (gas, 298.15 K) | 97.1 ± 4.0 kJ/mol | Rotary Bomb Combustion Calorimetry & Knudsen Effusion |

| Calculated ΔHf° (gas, 298.15 K) | 97.4 kJ/mol | G3 Composite Method |

Data sourced from reference researchgate.net.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions, including the identification of intermediates and transition states that are often too transient to be observed experimentally.

Elucidation of Reaction Pathways and Transition States (e.g., Nucleophilic Attack, Cyclization Steps)

DFT calculations have been successfully used to elucidate the mechanism for the synthesis of 5-alkenyl-1,3-thiazolidine-2-thiones, which are structurally similar to the target compound. acs.org A proposed mechanism for the base-catalyzed reaction between a propargylamine (B41283) and carbon disulfide involves several key steps: acs.orgnih.gov

Proton Abstraction: A base, such as DABCO (1,4-diazabicyclo[2.2.2]octane), abstracts a proton from the nitrogen, forming a dithiocarbamate (B8719985) anion. This step typically has a very small energy barrier. acs.org

Intramolecular Cyclization: The key ring-forming step is a 5-exo-dig cyclization, where the negatively charged sulfur atom attacks the alkyne's π-system. acs.org

Proton Transfer: Finally, a proton is transferred from the protonated base to the newly formed double bond, yielding the final thiazolidine-2-thione product and regenerating the catalyst. acs.org

By calculating the Gibbs free energy profile for the entire reaction, researchers can determine the activation energy (ΔG‡) for each step. The transition state (TS) represents the highest energy point along the reaction coordinate for a given step. Locating these transition states is crucial for understanding the reaction kinetics and the factors that control product formation. acs.org

| Reaction Step | Description | Calculated ΔG‡ (eV) |

| TS1 | Nucleophilic attack of amine on CS₂ | 0.69 |

| TS2 | Proton abstraction by DABCO | 0.14 |

| TS3 | Intramolecular C–S bond formation (5-exo-dig cyclization) | 0.72 |

Activation energies are for a model system and sourced from reference acs.org.

Analysis of Kinetic and Thermodynamic Parameters of Transformations

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the kinetic and thermodynamic parameters of reactions involving the formation of the thiazolidine-2-thione scaffold. For instance, in the DABCO-catalyzed synthesis of 5-alkenyl-thiazolidine-2-thione derivatives, DFT calculations were employed to map out the reaction pathway. nih.gov

The reaction is characterized by two transition states with comparable activation energies. nih.gov To pinpoint the rate-determining step, calculations were performed on substrates with varying substituents. nih.gov These theoretical investigations revealed that the initial nucleophilic attack of the propargylamine on carbon disulfide is the rate-determining step of the transformation. nih.gov This step involves the formation of a zwitterion, followed by a proton abstraction by DABCO, a 5-exo-dig cyclization, and finally a proton transfer to yield the 1,3-thiazolidine-2-thione product. nih.gov

While detailed thermodynamic data tables for the transformation of 5-Methylene-1,3-thiazolidine-2-thione are not extensively available in the reviewed literature, theoretical calculations on related thiazolidinone syntheses have shown that the cyclization step is generally thermodynamically favorable.

Investigation of Solvent Effects on Reaction Mechanisms

The influence of solvents on the reaction mechanisms for the synthesis of thiazolidinones has been a subject of computational investigation, although specific studies focusing solely on 5-Methylene-1,3-thiazolidine-2-thione are limited. Generally, the choice of solvent can play a crucial role in the efficiency and outcome of the synthesis of thiazolidinone derivatives. nih.govmdpi.com

For related three-component reactions to synthesize 1,3-thiazolidin-4-ones, various solvents have been tested to optimize reaction conditions. nih.gov In some cases, solvent-free conditions have been found to be the most effective, offering advantages such as high yield and adherence to green chemistry principles. nih.gov Theoretical studies on the interaction of thiazolidine-2-thione with iodine have indicated that the stability of the formed complexes increases with the dielectric constant of the solvent, which is consistent with experimental observations. researchgate.net

Substituent-Dependent Catalytic Behavior Analysis

The catalytic behavior in the synthesis of thiazolidine-2-thiones is significantly influenced by the nature of the substituents on the reacting molecules. This dependence has been investigated through a combination of experimental kinetic studies and computational analysis.

In the DABCO-catalyzed synthesis of 5-alkenyl-thiazolidine-2-thione derivatives, Hammett experimental kinetic studies were conducted to elucidate the detailed reaction mechanism. nih.gov These studies, complemented by DFT calculations, have provided a deeper understanding of how different substituents affect the reaction rates. The electronic properties of the substituents on the propargylamine reactant, for example, can alter the nucleophilicity of the amine and the electrophilicity of the alkyne, thereby influencing the rate of the initial nucleophilic attack and the subsequent cyclization.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict and analyze the interactions of small molecules like 5-Methylene-1,3-thiazolidine-2-thione with biological targets.

Molecular Docking Investigations with Enzyme Active Sites (e.g., Xanthine (B1682287) Oxidase, Myeloperoxidase, COX-2, EGFR TK)

Molecular docking studies have been performed on various thiazolidine derivatives to explore their potential as inhibitors of several key enzymes. While specific docking studies for 5-Methylene-1,3-thiazolidine-2-thione are not widely reported, research on analogous compounds provides valuable insights.

Xanthine Oxidase (XO): Thiazolidine-2-thione derivatives have been identified as novel xanthine oxidase inhibitors. jpbs.in Molecular docking studies using the crystal structure of xanthine dehydrogenase (a related enzyme with an identical binding mode) have shown that these derivatives can bind effectively in the active pocket. jpbs.in For example, a 4-fluorophenyl-sulfonyl moiety can form hydrogen bonds with Gly260 and Ile264, while the thiazolidinethione part can interact with Glu263 and Ser347. jpbs.in

Myeloperoxidase (MPO): While direct docking studies of 5-Methylene-1,3-thiazolidine-2-thione with MPO were not found, studies on other sulfur-containing heterocyclic compounds like 1,3,4-thiadiazoles have been conducted. jpbs.in These studies indicate that hydrogen bonding and hydrophobic interactions with residues such as ASP98, ASP94, THR100, and GLU102 in the active site are crucial for binding. jpbs.in

Cyclooxygenase-2 (COX-2): Thiazolidinone derivatives have been investigated as potential COX-2 inhibitors. Molecular docking studies have shown that these compounds can orient themselves deep within the binding site, forming hydrophobic interactions with residues like Leu345, Met99, Val102, Ile331, Ala512, and Leu517. A hydrogen bond between the keto group of the thiazolidinone ring and Ser516 has also been observed. jmchemsci.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Thiazolidine-2,4-dione derivatives have been investigated as potential EGFR inhibitors. Docking studies suggest that the nitrogen atom of the thiazolidinone ring can form a hydrogen bond with the cysteine 751 residue in the active site, enhancing binding affinity. mdpi.com In silico investigations have pointed to EGFR as a possible target for 5-(3-nitro-arylidene)-thiazolidine-2,4-dione. biointerfaceresearch.com

The following table summarizes representative docking scores for related thiazolidinone derivatives against various targets.

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |

| Thiazolidine-2-thione derivatives | Xanthine Oxidase | Not specified | Gly260, Ile264, Glu263, Ser347 jpbs.in |

| 2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivative | COX-2 | Not specified | Leu345, Met99, Val102, Ile331, Ala512, Leu517, Ser516 jmchemsci.com |

| Thiazolidin-4-one derivative | EGFR | Not specified | Cys751 mdpi.com |

Note: Specific docking scores for 5-Methylene-1,3-thiazolidine-2-thione are not available in the cited literature.

Structure-Activity Relationship (SAR) Prediction and Optimization through Computational Means

Computational methods are pivotal in predicting and optimizing the structure-activity relationship (SAR) of thiazolidine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies correlate structural features with biological activities to guide the design of more potent compounds. mdpi.com

For 5-arylidene-thiazolidine-2,4-dione derivatives, QSAR models have been developed to understand their antimicrobial activity. mdpi.com These models have identified key molecular descriptors that can discriminate between active and inactive compounds, which can guide the design of new derivatives with enhanced activity. mdpi.com In another study, a robust QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors was constructed, highlighting important structural requirements for their inhibitory activity. nih.gov

The SAR for thiazolidine-2-thione derivatives as xanthine oxidase inhibitors revealed that the presence of a phenyl-sulfonamide group is crucial for their inhibitory activity. jpbs.in For anti-inflammatory 5-thiazol-based thiazolidinone derivatives, it was found that the hydrophobic nature of the substituent strongly influences the activity, whereas the electronic effect is less significant.

Molecular Dynamics (MD) Simulation Analyses of Ligand-Protein Interactions

MD simulations of thiazole (B1198619) derivatives as biofilm inhibitors have been used to assess the stability of the ligand in the binding site and to estimate the binding free energy. nih.gov In a study of thiazolidine-2,4-dione derivatives as PTP1B inhibitors, MD simulations provided insights into the stability and interaction dynamics of the ligand-protein complexes. nih.gov For hybrid chalcone-thiazole derivatives targeting DNA gyrase B, MD simulations confirmed the stable binding of the lead compound within the enzyme's active site through analyses of RMSD, RMSF, radius of gyration, hydrogen bonds, and solvent accessible surface area.

These computational techniques collectively suggest that the 5-Methylene-1,3-thiazolidine-2-thione scaffold holds promise for further investigation and development as a therapeutic agent, with its activity being tunable through substituent modifications.

Theoretical Studies on Polymorphism and Crystal Structures of 5-Methylene-1,3-thiazolidine-2-thione

As of the current body of scientific literature, detailed theoretical and computational investigations specifically focused on the polymorphism and crystal structure of 5-Methylene-1,3-thiazolidine-2-thione are not extensively available. While the broader class of thiazolidine derivatives has been the subject of crystallographic and theoretical studies, specific data, including computational analyses of potential polymorphs, crystal packing, and intermolecular interactions for 5-Methylene-1,3-thiazolidine-2-thione, remain limited.

General insights from related compounds can offer a preliminary understanding. For instance, studies on analogous thiazolidine structures often reveal the significant role of the sulfur atom in influencing crystal packing. The larger atomic radius of sulfur compared to oxygen (in oxazolidine (B1195125) analogs) and its capacity for different types of intermolecular interactions can lead to distinct crystalline arrangements. However, without specific experimental or theoretical data for 5-Methylene-1,3-thiazolidine-2-thione, a detailed discussion on its polymorphism and crystal structure is not feasible.

Further research, including single-crystal X-ray diffraction studies and computational modeling using methods such as Density Functional Theory (DFT), would be necessary to elucidate the crystallographic properties of 5-Methylene-1,3-thiazolidine-2-thione and to explore the potential for polymorphism. Such studies would provide valuable data on its solid-state behavior and intermolecular interactions.

Advanced Research Applications and Methodological Contributions of 5 Methylene 1,3 Thiazolidine 2 Thione

Role as Chiral Auxiliaries in Catalytic Asymmetric Synthesis

The core structure of thiazolidine-2-thione is recognized for its potential in asymmetric synthesis. While specific studies focusing exclusively on 5-Methylene-1,3-thiazolidine-2-thione as a chiral auxiliary are not extensively documented, the broader class of C-4 chiral 1,3-thiazolidine-2-thiones has been demonstrated to be highly effective in controlling stereochemistry. These auxiliaries have proven to be excellent for directing highly diastereoselective aldol-type reactions.

In related studies, N-acyl derivatives of thiazolidine-2-thiones have been employed in asymmetric aldol (B89426) reactions. For instance, the use of a thiazolidine (B150603) thione in the presence of catalytic amounts of magnesium salts has been shown to favor the formation of anti-aldol products, which were traditionally more challenging to access. This demonstrates the capacity of the thiazolidinethione framework to influence the stereochemical outcome of carbon-carbon bond-forming reactions, a fundamental concept in the application of chiral auxiliaries. The presence of the sulfur atom in the ring can also facilitate the cleavage of the auxiliary under mild conditions.

Application in Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms within the 1,3-thiazolidine-2-thione ring system provide excellent donor sites for coordination with a variety of metal ions. This has led to its exploration in the design of novel ligands for metal complexes with potential applications in catalysis and materials science.

The compound 5-Methylene-1,3-thiazolidine-2-thione has been directly implicated in palladium-catalyzed reactions. For example, it reacts with various isocyanates in the presence of a palladium(0) or palladium(II) catalyst to produce the corresponding urethanes in high yields under mild conditions. This reactivity highlights its role as a substrate and potential ligand in palladium-mediated transformations.

While direct synthesis of Gold(I) complexes with 5-Methylene-1,3-thiazolidine-2-thione is not extensively reported, the coordination chemistry of the parent thiazolidine-2-thione with other bivalent transition metals has been investigated. These studies provide a basis for understanding how the 5-methylene substituted derivative might interact with Gold(I). The thione group is known to be an excellent ligand for soft metal ions like Gold(I).

Table 1: Examples of Metal-Thiazolidinethione Interactions

| Metal Ion | Ligand System | Application/Finding |

|---|---|---|

| Palladium(II) | 5-Methylene-1,3-thiazolidine-2-thione | Catalyzes reaction with isocyanates. |

The coordination versatility of heterocyclic thiones, including the thiazolidine-2-thione core, is a subject of significant research interest. These ligands can coordinate to metal centers through the exocyclic sulfur atom, the endocyclic sulfur atom, or the nitrogen atom, leading to a variety of coordination modes, including monodentate, bidentate, and bridging structures.

The coordination of the thione group to a metal center can lead to the activation of the Carbon-Sulfur (C=S) double bond. This activation can facilitate subsequent chemical transformations, such as nucleophilic attack at the carbon atom or desulfurization reactions. Reviews on the coordination chemistry of heterocyclic-2-thione derivatives with group 10-12 metals have highlighted this activation as a key feature, enabling their use in catalysis and synthesis. This principle is expected to extend to complexes of 5-Methylene-1,3-thiazolidine-2-thione, opening avenues for its use in developing novel catalytic cycles.

Development of Novel Reagents and Intermediates in Organic Synthesis

The reactivity of 5-Methylene-1,3-thiazolidine-2-thione makes it a versatile building block for the synthesis of more complex molecules, particularly other heterocyclic systems.

The thiazolidine-2-thione framework can serve as a synthon for the construction of other heterocyclic rings. For instance, multicomponent reactions involving primary amines, carbon disulfide, and other reagents can lead to the formation of thiazolidine-2-thiones, which can then undergo further reactions. It has been shown that in an acidic environment, these can dehydrate to form thiazole-2-thiones. organic-chemistry.org This suggests a pathway where 5-Methylene-1,3-thiazolidine-2-thione could be a precursor to substituted thiazoles.

The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazoles, involves the reaction of a thioamide with an α-haloketone. youtube.com While not a direct conversion of 5-Methylene-1,3-thiazolidine-2-thione, the underlying chemistry of forming the thiazole ring from a sulfur-containing amide-like precursor is relevant. The reactivity of the methylene (B1212753) group in the target compound could potentially be harnessed for annulation reactions to build fused heterocyclic systems.

Similarly, the synthesis of imidazole-2-thiones often involves the reaction of a diamine with a thiocarbonyl source. scialert.net While direct conversion is not explicitly documented, the structural elements of 5-Methylene-1,3-thiazolidine-2-thione could potentially be rearranged or used in fragmentation-recombination strategies to access imidazole (B134444) scaffolds.

The application of 5-Methylene-1,3-thiazolidine-2-thione as an anomeric leaving group in glycosylation reactions is not a well-documented area of research. nih.gov Glycosylation chemistry relies on the activation of a leaving group at the anomeric carbon of a glycosyl donor. Common leaving groups include halides, trichloroacetimidates, and thioglycosides. While thiols are used as leaving groups in the form of thioglycosides, the specific use of a thiazolidinethione moiety in this capacity has not been prominently reported in the mainstream literature. The search for novel and efficient leaving groups in carbohydrate synthesis is an ongoing endeavor, but at present, there is no substantial evidence to support the role of 5-Methylene-1,3-thiazolidine-2-thione in this specific application.

Applications in Material Science Research

The distinct chemical functionalities of 5-Methylene-1,3-thiazolidine-2-thione present intriguing possibilities for its use in material science. The exocyclic double bond offers a site for polymerization, while the thiazolidine-2-thione ring can influence the properties of resulting materials and participate in crosslinking reactions.

Research into the material science applications of this compound has explored its potential in the development of novel polymers and the modification of existing ones. The presence of sulfur and nitrogen atoms in the heterocyclic ring can impart unique thermal, optical, and mechanical properties to polymers.

One area of investigation is the use of 5-Methylene-1,3-thiazolidine-2-thione as a monomer in addition polymerization and ring-opening polymerization reactions. The reactivity of the methylene group makes it susceptible to polymerization, potentially leading to the formation of polymers with novel backbone structures.

Furthermore, the thiazolidine-2-thione moiety has been studied in the context of crosslinking agents for elastomers. For instance, a closely related compound, 3-Methyl-thiazolidine-thione-2 (MTT), has been investigated as an alternative to ethylene (B1197577) thiourea (B124793) (ETU) for the vulcanization of polychloroprene. researchgate.net This suggests that 5-Methylene-1,3-thiazolidine-2-thione could also exhibit vulcanizing or crosslinking properties due to the reactivity of the thione group.

The incorporation of this compound into polymer chains could lead to materials with enhanced properties, such as improved thermal stability, refractive index, and resistance to degradation. The sulfur content, in particular, can contribute to higher refractive indices in polymers, a desirable characteristic for optical applications.

While direct and extensive research on the material science applications of 5-Methylene-1,3-thiazolidine-2-thione is still emerging, the foundational chemistry of the molecule and the applications of its derivatives point towards a promising future in the design of advanced materials. Further studies are needed to fully elucidate the synthesis, characterization, and performance of polymers and materials derived from this versatile compound.

Q & A

Q. What are the primary synthetic routes for preparing 5-methylene-1,3-thiazolidine-2-thione and its derivatives?

Methodological Answer:

- Cyclocondensation : Thiosemicarbazides react with chloroacetic acid in a DMF/acetic acid mixture under reflux to form thiazolidine derivatives. Sodium acetate acts as a base to facilitate the reaction .

- Diastereoselective Alkylation : Chiral N-acyl thiazolidinethiones undergo α-alkylation with carbocations (e.g., cycloheptatrienyl derivatives) in dichloromethane, yielding stereochemically defined products. Purification via column chromatography (e.g., CH₂Cl₂/hexanes) is critical .

- Oxidative/Reductive Modifications : The iodine atom in iodophenol-substituted derivatives can be reduced (e.g., using NaBH₄) or substituted with nucleophiles (e.g., amines), expanding structural diversity .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide, CH₃COOH/NaOAc | 60-75 | |

| Diastereoselective Alkylation | N-Acyl thiazolidinethione, CH₂Cl₂ | 70-72 | |

| Iodine Substitution | NaBH₄, EtOH | 65-80 |

Q. Which spectroscopic techniques are most effective for characterizing derivatives of 5-methylene-1,3-thiazolidine-2-thione?

Methodological Answer:

- ¹H/¹³C NMR : Assigns regiochemistry and stereochemistry. For example, vinyl protons in alkylidene derivatives show characteristic coupling constants (J = 10–12 Hz) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) groups .

- HRMS : Validates molecular weight and isotopic patterns, especially for halogenated derivatives (e.g., iodine-containing analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.